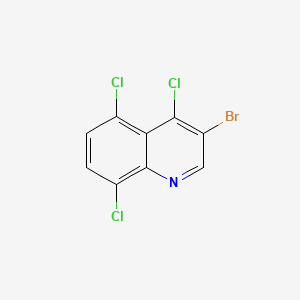

3-Bromo-4,5,8-trichloroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1204811-51-7 |

|---|---|

Molecular Formula |

C9H3BrCl3N |

Molecular Weight |

311.384 |

IUPAC Name |

3-bromo-4,5,8-trichloroquinoline |

InChI |

InChI=1S/C9H3BrCl3N/c10-4-3-14-9-6(12)2-1-5(11)7(9)8(4)13/h1-3H |

InChI Key |

IBMCVYAVSHNLKT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C=N2)Br)Cl)Cl |

Synonyms |

3-Bromo-4,5,8-trichloroquinoline |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Bromo 4,5,8 Trichloroquinoline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry.

This process involves calculating the potential energy surface of the molecule and finding the minimum energy conformation. For a molecule like 3-Bromo-4,5,8-trichloroquinoline, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial as they influence the molecule's steric and electronic properties.

The energetics, including the total electronic energy and heat of formation, are also determined. These values are essential for assessing the thermodynamic stability of the molecule relative to its isomers or other related compounds. DFT calculations on similar polyhalogenated quinolines often employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to achieve reliable results.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: This table is illustrative as specific literature data is unavailable. The values represent typical ranges for such bonds.)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-Cl (Aromatic) | ~1.73 Å |

| Bond Length | C-N | ~1.37 Å |

| Bond Length | C=C | ~1.39 Å |

| Bond Angle | C-C-Br | ~120° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.

For this compound, computational analysis would reveal the spatial distribution of the HOMO and LUMO across the quinoline (B57606) ring and its halogen substituents. This would show which parts of the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative as specific literature data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge.

Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. The MEP surface for this compound would likely show negative potential around the nitrogen atom due to its lone pair of electrons, and positive potential near the hydrogen atoms and potentially around the halogen atoms due to their electron-withdrawing nature. This analysis provides a clear, intuitive picture of the molecule's reactive sites.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can simulate various types of spectra, providing a powerful tool for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Calculated chemical shifts for this compound would be compared against a reference standard (like tetramethylsilane, TMS) to predict the NMR spectrum. This allows for the assignment of signals in an experimental spectrum to specific atoms in the molecule, confirming its structure. Discrepancies between predicted and experimental spectra can often reveal subtle conformational or electronic effects.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to electron excitations, such as from the HOMO to the LUMO (π→π* transitions).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into its structural flexibility, intermolecular interactions, and the influence of its environment on its three-dimensional structure.

Based on studies of other halogenated quinolines, it is anticipated that the quinoline core of this compound is largely planar. acs.orgnih.govacs.org The primary conformational flexibility would arise from the torsional angles involving the substituents, although with single atomic substituents, this is not a major factor. The dominant dynamic features would be the out-of-plane vibrations of the halogen atoms and the wagging of the entire quinoline ring system.

In a condensed phase, such as in a solvent or a crystal lattice, the dynamics would be significantly influenced by intermolecular interactions. The halogen atoms, particularly the chlorine atoms, are capable of forming halogen bonds, which are non-covalent interactions with electron-donating atoms. These interactions would play a crucial role in the crystal packing of the molecule and its behavior in solution.

MD simulations of similar halogenated quinoline derivatives have been used to assess their stability in complex environments, such as in the binding pockets of proteins. acs.orgnih.govacs.orgnih.govnih.gov For instance, studies on halogenated quinolines as potential inhibitors for enzymes have shown that stable complexes are formed, with the stability being influenced by the position and nature of the halogen substituents. acs.orgnih.govacs.org These simulations often reveal that the quinoline derivatives maintain their structural integrity while exhibiting some degree of flexibility that allows for optimal binding.

A hypothetical MD simulation of this compound in a water box would likely show a preference for aggregation to minimize the exposure of the hydrophobic quinoline core to the polar solvent, a common behavior for polyhalogenated aromatic compounds. The radial distribution functions (RDFs) calculated from such simulations would quantify the probability of finding water molecules at a certain distance from the solute atoms, providing a detailed picture of the solvation shell. arabjchem.orguantwerpen.be

Table 1: Predicted Conformational and Dynamic Properties of this compound from MD Simulations

| Property | Predicted Characteristic | Rationale Based on Analogous Compounds |

| Ring Planarity | Largely planar quinoline core | Halogenated quinolines generally exhibit a planar ring structure. acs.orgnih.govacs.org |

| Flexibility | Limited, mainly out-of-plane vibrations | Single atom substituents do not introduce significant torsional freedom. |

| Intermolecular Interactions | Halogen bonding, van der Waals forces | Halogen atoms are known to participate in halogen bonding. |

| Solvation in Polar Solvents | Tendency to aggregate, hydrophobic effect | Polyhalogenated aromatic systems are generally hydrophobic. arabjchem.orguantwerpen.be |

Mechanistic Investigations of Reactivity and Reaction Pathways

The reactivity of this compound is expected to be dictated by the strong electron-withdrawing effects of the four halogen substituents. These effects will significantly influence the electron density distribution across the quinoline ring system, making it susceptible to certain types of chemical reactions while deactivating it towards others.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. scirp.orgscilit.com For halogenated quinolines, DFT calculations can predict the most likely sites for nucleophilic and electrophilic attack by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). arabjchem.orguantwerpen.be

In the case of this compound, the high degree of halogenation is expected to lower the energy of both the HOMO and LUMO, making the molecule less reactive towards electrophiles and more susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr).

Transition state (TS) calculations are a cornerstone of computational chemistry for understanding reaction mechanisms and predicting reaction rates. For any proposed synthetic transformation involving this compound, locating the transition state structure and calculating its energy provides a theoretical basis for the feasibility of the reaction.

For instance, in a hypothetical SNAr reaction where a nucleophile attacks one of the carbon atoms bearing a halogen, TS calculations would be used to determine the activation energy barrier for the substitution at each of the four possible positions. The reaction is likely to proceed through a Meisenheimer-like intermediate, and the stability of this intermediate, as well as the energy of the transition state leading to it, will determine the reaction outcome.

Studies on the synthesis of substituted quinolines have utilized computational methods to rationalize the observed product distributions. chemrxiv.orgnih.gov For example, in the cyclization reactions to form the quinoline ring, TS calculations have helped to identify the preferred reaction pathway among several possibilities. eijppr.com Similarly, in the functionalization of pre-existing quinoline scaffolds, theoretical calculations have been used to understand the directing effects of substituents.

Table 2: Hypothetical Transition State Analysis for Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Leaving Group | Predicted Relative Activation Energy | Rationale |

| C3 | Br | High | Steric hindrance from adjacent C4-Cl. |

| C4 | Cl | Lower | Activated by the ring nitrogen and other halogens. |

| C5 | Cl | Moderate | Less activated compared to the pyridine (B92270) ring positions. |

| C8 | Cl | Moderate | Per-position, less activated than C4. |

Studies on Regioselectivity and Stereoselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of substituted quinolines. In this compound, the four different halogenated positions present a complex regioselectivity challenge for many reactions.

Computational studies on other halogenated quinolines have shown that the regioselectivity of a reaction is a delicate interplay of electronic and steric factors. nih.govrsc.org The electron-withdrawing nature of the nitrogen atom in the quinoline ring tends to activate the 2- and 4-positions of the pyridine ring towards nucleophilic attack. In the case of this compound, the 4-position, bearing a chlorine atom, would be a likely site for nucleophilic substitution.

The regioselectivity of electrophilic substitution, on the other hand, would be significantly hindered due to the deactivating effect of the halogens. If such a reaction were to occur, it would likely be directed to the carbocyclic ring (the benzene (B151609) part), as it is generally less deactivated than the pyridine ring.

Stereoselectivity would become a factor in reactions that create a new chiral center. For instance, if a prochiral nucleophile were to add to the quinoline ring, the facial selectivity of the attack would determine the stereochemical outcome. While there are no chiral centers in this compound itself, its reactions could lead to chiral products. Computational modeling can be employed to predict the preferred stereoisomer by calculating the energies of the diastereomeric transition states. Studies on the asymmetric hydrogenation of quinolines have demonstrated the power of computational methods in understanding and predicting stereoselectivity. dicp.ac.cn

Table 3: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Major Regioisomer | Governing Factors |

| Nucleophilic Aromatic Substitution | Substitution at C4 | Electronic activation by the ring nitrogen. |

| Electrophilic Aromatic Substitution | Substitution on the carbocyclic ring (e.g., C6 or C7) | The pyridine ring is more strongly deactivated. |

| Metal-halogen Exchange | Exchange at C3 (Br) or C8 (Cl) | C-Br bond is generally weaker than C-Cl. The 8-position is sterically accessible. |

Advanced Applications and Research Directions Non Clinical/safety Focused

Role as Advanced Synthetic Building Blocks and Intermediates

The strategic placement of four halogen atoms on the quinoline (B57606) core, each with differential reactivity, positions 3-Bromo-4,5,8-trichloroquinoline as a potent intermediate for the construction of complex molecular architectures.

Synthesis of Complex Heterocyclic Systems Incorporating the Halogenated Quinoline Moiety

Halogenated quinolines are foundational precursors for synthesizing more intricate heterocyclic systems, primarily through metal-catalyzed cross-coupling reactions. nih.gov The presence of both bromine and chlorine atoms allows for selective and sequential functionalization. For instance, palladium-catalyzed reactions like the Sonogashira and Suzuki-Miyaura couplings are commonly employed with polyhalogenated heterocycles to form new carbon-carbon bonds. nih.gov

Research on various brominated and chlorinated quinolines demonstrates their utility. For example, bis- and tris-brominated 2-trifluoromethylquinolines have been successfully used in Sonogashira reactions to yield alkynylated quinolines. nih.govbeilstein-journals.org Similarly, the synthesis of pyrazolo[3,4-b]quinolines can be achieved from halogenated aromatic aldehydes, indicating a pathway where a molecule like this compound could serve as the quinoline source. scispace.com The reactivity of the halogens on the quinoline ring generally follows the order I > Br > Cl, allowing for regioselective substitution, which is a key strategy in multi-step organic synthesis.

Precursors for Polymeric Materials and Organic Electronic Components

The electronic properties of halogenated quinolines make them attractive candidates for integration into organic electronic materials. Donor-acceptor (D-A) systems are critical in this field, and the electron-deficient nature of the quinoline ring, enhanced by electron-withdrawing halogen atoms, makes it an excellent acceptor moiety. researchgate.net

These quinoline-based D-A molecules are investigated for their charge transport capabilities, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Studies on quinoline-fluorene systems have shown that they possess appealing luminescence and electrical properties, demonstrating their potential as materials for photovoltaics. epa.gov The incorporation of halogenated quinoline units into polymer backbones can enhance charge transport properties, making them suitable for these advanced applications. The multiple halogen sites on this compound offer various points for polymerization or attachment to other electronic components.

Exploration in Materials Science

The dense halogenation of this compound heavily influences its potential photophysical and electronic properties, making it a target for materials science research, particularly in optics and electronics.

Investigations into Optical Properties and Luminescence (e.g., Room-Temperature Phosphorescence)

Halogenation is a well-established strategy for modulating the photophysical properties of organic molecules. nih.gov In quinoline systems, the introduction of heavy atoms like bromine and chlorine can significantly enhance spin-orbit coupling (SOC). This facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), a process that can lead to phosphorescence.

Recent research has focused on achieving room-temperature phosphorescence (RTP) from purely organic, metal-free compounds. nih.govrsc.orgacs.org The heavy-atom effect is crucial for promoting the radiative decay from the triplet state. Studies on phenoxazine-quinoline conjugates, where the quinoline acceptor is halogenated, show that halogen substitution can lead to efficient RTP with aggregate-induced phosphorescence (AIP) characteristics. nih.gov The presence of both chlorine and bromine in this compound would be expected to strongly promote these photophysical phenomena.

| Compound Family | Photophysical Property | Mechanism/Observation | Reference |

| Phenoxazine–quinoline conjugates (PQCl, PQBr) | Room-Temperature Phosphorescence (RTP), Aggregation-Induced Phosphorescence (AIP) | Halogen substitution enhances spin-orbit coupling, facilitating radiative decay from the charge transfer triplet state (³CT). | nih.gov |

| Naphthyl appended carbazole–quinoline conjugates | Thermally Activated Delayed Fluorescence (TADF) and RTP | The emission features are modulated by conformational changes affecting higher-lying triplet energy levels. | rsc.org |

| Asymmetric Phenoxazine-Quinoline Conjugates | Dual Electroluminescence (TADF and RTP) | Efficient triplet harvesting occurs from both TADF and RTP channels, leading to high external quantum efficiencies. | acs.org |

| Quinoline-malononitrile based AIEgens | Red-shifted absorption/emission, enhanced photostability | Halogen substitution (F, Cl) on the quinoline-malononitrile chromophore alters photophysical characteristics. | nih.gov |

Charge Transfer Characteristics and Donor-Acceptor Systems

The quinoline moiety is a known electron acceptor, and its properties can be finely tuned by substitution. In donor-acceptor (D-A) systems, quinolines are often paired with electron-donating molecules to create materials with specific charge transfer (CT) properties. researchgate.netnih.gov These CT characteristics are fundamental to the performance of organic electronic devices.

Halogenation significantly impacts the energy levels of the molecular orbitals. The electron-withdrawing nature of chlorine and bromine atoms lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making the quinoline core a stronger electron acceptor. In D-A conjugates, this tuning can alter the energy gap between the ground and excited states, influencing the absorption and emission spectra. nih.gov For example, studies on phenoxazine-quinoline conjugates found that halogen substitution altered photophysical properties from aggregation-caused quenching (ACQ) to aggregation-induced phosphorescence (AIP) by modifying the charge transfer states. nih.gov The specific arrangement of four halogens in this compound provides a unique electronic landscape for creating advanced D-A systems.

| System Type | Key Finding | Application Area | Reference |

| Quinoline-Fluorene Donor-Acceptor Systems | Compounds exhibit intense luminescence and semiconducting properties. | Photovoltaics, Solar Cells | epa.gov |

| Halogenated Acceptor–Donor–Acceptor Molecules | Adjusting halogen atom positions effectively regulates photothermal conversion efficiency. | Photothermal Therapy | rsc.org |

| Ester-flanked Quinolines and Triarylamines | Efficient charge transport within the D-π-A systems enables use in non-volatile memory devices. | Organic Memory Devices | researchgate.net |

| Quinoline-Naphthalene Complexes | Quinolines function as π-donors with large π-electron acceptors, forming electron donor-acceptor complexes. | Mechanistic Drug-Receptor Interaction Models | nih.gov |

Mechanistic Biological Activity Studies

While excluding clinical applications, the underlying mechanisms by which compounds like this compound interact with biological systems are a significant area of fundamental research. The quinoline scaffold is present in many biologically active molecules, and understanding its interactions at a molecular level is crucial.

The biological activity of quinoline derivatives is often attributed to their ability to interact with molecular targets such as enzymes and receptors. Halogenation can enhance the binding affinity of these molecules to their targets. For example, some quinoline derivatives are known to function as inhibitors of specific enzymes involved in cell signaling pathways. Research into analogues of the drug ICG-001, which contains a complex heterocyclic core, aimed to find molecules that could affect the WNT/beta-catenin pathway, which is involved in fibrotic processes. uea.ac.uk The rigid, functionalized structure of a polyhalogenated quinoline could serve as a scaffold for designing specific enzyme inhibitors. Furthermore, studies on other halogenated compounds have shown they can modulate cellular stress responses, such as the Nrf2/HO-1 pathway, which protects cells against oxidative damage. nih.gov The mechanism often involves the compound triggering the translocation of transcription factors like Nrf2 to the nucleus, initiating the expression of protective enzymes. nih.gov

In Vitro Target Interaction Studies

Research into the in vitro interactions of quinoline derivatives has revealed their potential to modulate the activity of various enzymes and receptors. For instance, certain halogenated quinolines have been identified as inhibitors of enzymes crucial for cancer progression, such as kinases and phosphatases. The presence of halogen atoms can enhance the lipophilicity and, consequently, the biological activity of these compounds compared to their non-halogenated counterparts.

Studies have shown that quinoline derivatives can act as potent inhibitors of tubulin, a protein essential for cell division, making them promising candidates for anti-cancer therapies. biointerfaceresearch.com The interaction with tubulin disrupts the formation of microtubules, a critical process in cell proliferation. biointerfaceresearch.com Molecular docking studies have further elucidated the binding modes of these compounds within the colchicine (B1669291) binding site of tubulin, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. biointerfaceresearch.comresearchgate.net

For example, a study on various quinoline derivatives identified their potential as inhibitors of specific kinases and phosphatases, which are key in cancer signaling pathways. The introduction of chlorine atoms into the quinoline structure has been shown to increase the efficacy of these compounds as antitumor agents.

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For halogenated quinolines, SAR studies have provided valuable insights into how different substituents and their positions on the quinoline ring influence their therapeutic potential.

Key findings from SAR studies on quinoline derivatives include:

Halogenation: The presence and position of halogen atoms significantly impact activity. For instance, the introduction of a bromine atom at certain positions can enhance antiarrhythmic activity. mdpi.com In some cases, halogenation increases lipophilicity, which can lead to improved cellular uptake and target engagement. mdpi.com

Substituent Effects: The addition of electron-donating groups (like -CH3, -OCH3, -OH) or electron-withdrawing groups (-Cl, -F, -NO2, -CF3) can modulate the electronic properties, lipophilicity, and receptor-binding affinities of quinoline derivatives. researchgate.net

Hybridization: Combining the quinoline scaffold with other heterocyclic moieties such as furan, pyrazole, and indole (B1671886) has been shown to significantly enhance bioactivity. researchgate.netrsc.org

A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of quinoline derivatives as tubulin inhibitors revealed that hydrophobic fields were a major contributor to their activity. biointerfaceresearch.comresearchgate.net This suggests that designing molecules with increased hydrophobicity could lead to more potent compounds. biointerfaceresearch.comresearchgate.net

Potential as Molecular Probes for Biochemical Pathways

Due to their ability to interact with specific biological targets, halogenated quinolines like this compound hold potential as molecular probes for studying biochemical pathways. These compounds can be used to investigate the role of specific enzymes or receptors in cellular processes.

For example, a compound's ability to selectively inhibit a particular kinase allows researchers to probe the downstream effects of that kinase's activity within a signaling cascade. This can help to elucidate the complex networks that govern cellular function and disease progression. The development of fluorescently tagged or radiolabeled quinoline derivatives could further enhance their utility as probes for in vitro and in vivo imaging studies.

Emerging Research Directions in Halogenated Quinoline Chemistry

The field of halogenated quinoline chemistry is continually evolving, with researchers exploring new synthetic methods, computational design strategies, and novel applications.

Green Chemistry Approaches for Synthesis of Halogenated Quinolines

Traditional methods for synthesizing quinolines often involve harsh reaction conditions and the use of hazardous reagents. tandfonline.com In recent years, there has been a significant shift towards the development of greener and more sustainable synthetic protocols. researchgate.nettandfonline.com These approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. researchgate.net

Examples of green chemistry approaches include:

Catalyst-free techniques and the use of greener solvents like ethanol (B145695) and water. researchgate.net

One-pot multicomponent reactions, which improve efficiency by combining several synthetic steps into a single operation. tandfonline.com

Metal-free halogenation protocols that proceed under mild conditions, such as at room temperature and under air. researchgate.net

Computational Design of Novel Halogenated Quinoline Derivatives

Computational methods play an increasingly important role in the design of novel drug candidates. Techniques such as 3D-QSAR, molecular docking, and molecular dynamics simulations are used to predict the biological activity of new compounds and to understand their interactions with target proteins at a molecular level. biointerfaceresearch.comresearchgate.netacs.org

These in silico approaches allow for the rational design of new halogenated quinoline derivatives with improved potency and selectivity. rsc.orgresearchgate.net For example, computational studies can guide the selection of substituents and their optimal placement on the quinoline scaffold to maximize binding affinity for a specific target. biointerfaceresearch.comresearchgate.net

Applications in Advanced Catalysis and Ligand Design

The unique electronic and structural properties of quinolines make them attractive scaffolds for the design of ligands in asymmetric catalysis. Chiral quinoline-based ligands have been successfully employed in a variety of catalytic transformations, leading to the synthesis of enantiomerically enriched products. thieme-connect.com

The development of new catalytic systems, including the use of earth-abundant metals and advanced ligand design, continues to expand the synthetic utility of quinoline derivatives. rsc.org These advancements are crucial for the efficient and selective synthesis of complex molecules with important applications in medicine and materials science. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4,5,8-trichloroquinoline with high purity?

- Methodological Answer : The synthesis of halogenated quinolines typically involves sequential halogenation under controlled conditions. For bromo-chloro derivatives, Friedel-Crafts halogenation or palladium-catalyzed cross-coupling reactions are commonly employed. For example, 6-Bromo-4-chloroquinoline is synthesized via regioselective halogenation using bromine in dichloromethane under inert atmospheres, achieving >95% purity . Reaction optimization (e.g., temperature, stoichiometry of Cl/Br sources) is critical to minimize dihalogenated byproducts.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Resolves substituent positions and electronic environments (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline cores) .

- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ at m/z 296.85 for C₉H₄BrCl₃N) .

- HPLC-PDA : Detects regioisomeric impurities (e.g., baseline separation using C18 columns with acetonitrile/water gradients) .

Q. What are the recommended storage conditions to prevent degradation of halogenated quinolines?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to avoid photodegradation and hydrolysis. Use desiccants to mitigate moisture-induced decomposition .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved to introduce bromo and chloro substituents?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For 4,5,8-trichloro precursors, bromination at the 3-position is favored due to the electron-withdrawing effect of adjacent Cl groups, which activate specific sites for electrophilic substitution. Use Lewis acids (e.g., FeCl₃) to direct bromine to the desired position .

Q. What strategies mitigate the formation of regioisomeric byproducts during halogenation?

- Methodological Answer :

- Low-Temperature Halogenation : Reduces kinetic competition between sites (e.g., –10°C for Br₂ addition) .

- Protecting Groups : Temporarily block reactive positions (e.g., methoxy groups) before halogenation .

- Computational Screening : DFT calculations predict activation energies for competing pathways, guiding experimental design .

Q. How does the electronic environment of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing Cl groups enhance the electrophilicity of the quinoline core, facilitating Suzuki-Miyaura couplings. For example, 6-Bromo-4-chloroquinoline reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to yield biaryl derivatives with >80% efficiency . Steric hindrance from 3-Br and 8-Cl substituents may require bulky ligands (e.g., XPhos) to stabilize the transition state .

Q. What in silico methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screens binding affinity to target proteins (e.g., kinase inhibitors).

- QSAR Models : Correlate substituent electronegativity and lipophilicity with cytotoxicity .

- ADMET Prediction : Assesses pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

Data Contradictions and Resolution

-

Issue : Conflicting reports on bromination yields (50–95%) for similar quinolines.

-

Issue : Discrepancies in NMR shifts for regioisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.